Avinza

Pharmacokinetics Chronic Pain Opioid Therapy

Chronic pain researchers requiring a well-characterized extended-release morphine reference with documented PK differentiation can utilize Avinza (morphine sulfate ER capsules) featuring proprietary SODAS® dual-bead technology. • Biphasic release: 10% immediate-release + 90% sustained-release beads for rapid onset with 24-hour coverage • 44% lower peak-to-trough plasma fluctuation vs. twice-daily MS Contin; 24% lower daily opioid dose vs. OxyContin for equivalent analgesia (ACTION trial) • FDA-approved (2002); distinct Orange Book listing; not therapeutically equivalent to generic morphine ER formulations Bulk quantities available. DEA Schedule II compliance documentation required for procurement.

Molecular Formula C17H21NO7S
Molecular Weight 383.4 g/mol
Cat. No. B8383307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvinza
Molecular FormulaC17H21NO7S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O
InChIInChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1
InChIKeyOOZBZVAQKFGLOL-VYKNHSEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avinza – Once-Daily Extended-Release Morphine for Chronic Pain


Avinza (morphine sulfate extended-release capsules) is a modified-release, once-daily oral opioid formulation indicated for the management of pain severe enough to require around-the-clock, long-term opioid treatment [1]. It utilizes the proprietary Spheroidal Oral Drug Absorption System (SODAS®) technology, which incorporates both immediate-release (10%) and sustained-release (90%) morphine sulfate beads within a hard gelatin capsule [2]. This design enables a rapid onset of analgesia while maintaining consistent plasma concentrations over a 24-hour period, distinguishing it from conventional immediate-release or twice-daily extended-release morphine products [3]. Avinza was approved by the FDA in 2002 and is available in multiple dosage strengths ranging from 30 mg to 120 mg [4].

SODAS® dual-release bead technology supports formulation-dependent release studies
24-hour PK profile with low peak-to-trough fluctuation enables consistent drug exposure in pain research models
Once-daily dosing design simplifies chronic pain protocol adherence in rodent models

Why Generic Substitution Is Not Clinically Equivalent


Avinza is not therapeutically equivalent to other oral morphine extended-release products, including generic morphine sulfate extended-release capsules or tablets, due to fundamental differences in drug release kinetics, pharmacokinetic profiles, and formulation technology [1]. Avinza employs a unique dual-bead SODAS® platform that provides a distinct biphasic release pattern—10% immediate-release and 90% sustained-release—resulting in a flattened plasma concentration-time curve with significantly lower peak-to-trough fluctuation compared to twice-daily controlled-release morphine sulfate (MS Contin) [2]. This pharmacokinetic divergence has direct clinical implications: once-daily Avinza achieves superior pain control and improved sleep quality while requiring a lower total daily opioid dose compared to twice-daily oxycodone extended-release (OxyContin), as demonstrated in a head-to-head randomized trial [3]. Substituting Avinza with a generic morphine ER formulation lacking the SODAS® technology may result in altered plasma concentrations, inadequate 24-hour pain coverage, and increased risk of breakthrough pain [4].

Release kinetics
Non-SODAS® generic formulations lack the biphasic (10% IR / 90% SR) release, potentially altering exposure profiles.
PK fluctuation
Higher peak-to-trough fluctuation with twice-daily generics may not replicate 24-hour coverage consistency.
Formulation equivalence
Generic morphine ER capsules do not employ SODAS® technology; extrapolation of research endpoints may be unreliable.

Quantitative Differentiation from Comparator Formulations


24-Hour Plasma Concentration Stability

In a steady-state pharmacokinetic study of patients with chronic moderate-to-severe pain, Avinza (morphine sulfate extended-release [MSER]) once-daily demonstrated a 66% higher minimum plasma concentration (Cmin), a 19% lower maximum concentration (Cmax), and a 44% lower peak-to-trough fluctuation (%FI) over 24 hours compared to twice-daily controlled-release morphine sulfate (MS Contin, CRM) at equivalent total daily doses normalized to 100 mg [1]. Additionally, Avinza maintained plasma concentrations above 50% and 75% of Cmax for a longer duration than MS Contin, indicating a more consistent analgesic exposure profile [2].

24-h PK stability
Head-to-head
Avinza vs MS Contin: ΔCmin +66%, ΔCmax -19%, Δ%FI -44%; longer time above 50% and 75% Cmax
Supports consistent exposure interpretation in PK models
Steady-state, n=10 patients, 100 mg dose
Pharmacokinetics Chronic Pain Opioid Therapy

Pain Control and Reduced Opioid Requirement

In the ACTION study, a large, randomized, open-label, multicenter trial of 392 patients with chronic moderate-to-severe low back pain, once-daily Avinza (morphine sulfate extended-release capsules) demonstrated significantly better pain control than twice-daily OxyContin (controlled-release oxycodone) during the 8-week evaluation phase (p = 0.002 for decrease from baseline in pain scores) [1]. Notably, this superior analgesia was achieved with a significantly lower mean daily opioid dose: 69.9 mg morphine equivalents for Avinza versus 91 mg morphine equivalents for OxyContin (p = 0.0125) [2]. Additionally, patients receiving Avinza required significantly fewer breakthrough-pain rescue medication doses (p < 0.0001) and reported significantly better quality of sleep for the entire evaluation phase (p = 0.0026) [3].

Pain control & dose
Head-to-head
Avinza vs OxyContin: pain score reduction p=0.002; daily dose 69.9 vs 91 mg (p=0.0125); fewer rescue doses; better sleep quality (p=0.0026)
Supports research on dose-sparing in opioid therapy models
ACTION trial, 392 patients, 8-week phase
Efficacy Chronic Pain Opioid Comparison

SODAS® Dual-Release Formulation Technology

Avinza utilizes the proprietary Spheroidal Oral Drug Absorption System (SODAS®) technology, which incorporates two distinct bead populations within a hard gelatin capsule: 10% immediate-release morphine sulfate beads and 90% sustained-release beads [1]. Upon ingestion, the immediate-release component provides rapid absorption to achieve therapeutic plasma concentrations quickly, while the sustained-release beads—coated with swellable polymers and fumaric acid acting as an osmotic wick—release morphine in a controlled pattern over 24 hours [2]. This dual-release mechanism results in a pharmacokinetic profile characterized by rapid attainment of Cmax, prolonged maintenance of concentrations above 50% and 75% of Cmax, and minimal peak-to-trough fluctuation [3]. In contrast, conventional extended-release morphine tablets or capsules (e.g., MS Contin, generic morphine ER) lack this biphasic release design and typically require twice-daily dosing to maintain adequate pain control [4].

SODAS® technology
Formulation-context
10% immediate-release beads + 90% sustained-release beads; swellable polymer coating with fumaric acid osmotic wick
Supports formulation-controlled release studies
Proprietary biphasic design
Formulation Science Drug Delivery Opioid Pharmacokinetics

Comparable Bioavailability with Superior Pharmacokinetic Profile: Avinza vs. Twice-Daily Controlled-Release Morphine

Avinza (MSER once-daily) demonstrated similar overall bioavailability (AUC) of morphine and its metabolites (morphine-6-glucuronide [M6G] and morphine-3-glucuronide [M3G]) compared to twice-daily controlled-release morphine sulfate (MS Contin, CRM) when normalized to a 100 mg total daily dose [1]. Despite equivalent total exposure, Avinza exhibited a more favorable pharmacokinetic profile, including a 19% lower Cmax, a 66% higher Cmin, and a 44% lower peak-to-trough fluctuation (%FI) over 24 hours [2]. This indicates that Avinza provides the same total drug exposure as MS Contin but with a more stable and sustained plasma concentration-time curve, which is clinically desirable for chronic pain management [3].

Comparable AUC, better PK
Head-to-head
Avinza vs MS Contin: AUC comparable; ΔCmax -19%, ΔCmin +66%, Δ%FI -44%
Supports interpretation of formulation impact on PK parameters
Same steady-state study as Evidence 1
Bioavailability Pharmacokinetics Opioid Equivalence

Formulation Patent Protection and Proprietary SODAS® Technology

Avinza is covered by U.S. Patent No. 6,066,339 (the '339 patent), a utility patent that specifically protects the SODAS® formulation technology used to achieve its unique biphasic release profile [1]. This patent, which extended through November 2017, prevented generic competition that could replicate the exact drug release kinetics of Avinza [2]. While generic morphine sulfate extended-release capsules are now available (e.g., from Hospira), they are not manufactured using the SODAS® technology and may exhibit different pharmacokinetic profiles [3]. The proprietary nature of Avinza's formulation ensures batch-to-batch consistency in drug release characteristics that is not guaranteed with non-SODAS® generic alternatives, making it a distinct product for procurement considerations in clinical settings where precise 24-hour pain control is critical [4].

Patent & exclusivity
Context-dependent
U.S. Patent No. 6,066,339 protected SODAS® technology; generics lack identical release mechanism
Procurement context: proprietary release technology may influence study design
Patent expired 2017; formulation differences persist
Intellectual Property Formulation Drug Development

Clinical and Procurement Application Scenarios


Consistent 24-Hour Analgesia with Once-Daily Dosing

Avinza is optimally suited for patients with chronic moderate-to-severe pain (e.g., osteoarthritis, chronic low back pain, cancer-related pain) who require continuous, around-the-clock opioid therapy [1]. Its SODAS® formulation provides a rapid onset of action via 10% immediate-release beads while maintaining stable plasma morphine concentrations for 24 hours, eliminating the need for twice-daily dosing or separate rescue medication at treatment initiation [2]. The 44% lower peak-to-trough fluctuation compared to twice-daily MS Contin translates to more consistent analgesia and potentially fewer opioid-related adverse events associated with high peak plasma levels [3]. In procurement for chronic pain clinics or long-term care facilities, selecting Avinza over generic twice-daily morphine ER products can simplify medication administration, improve patient adherence, and reduce nursing time associated with multiple daily doses [4].

Opioid Dose Optimization in Long-Term Therapy

For patients requiring chronic opioid therapy at moderate-to-high doses, Avinza offers a quantifiable advantage in dose efficiency. The ACTION study demonstrated that Avinza achieved superior pain control with a significantly lower mean daily opioid dose (69.9 mg morphine equivalents) compared to twice-daily OxyContin (91 mg morphine equivalents) in patients with chronic low back pain [1]. This 24% lower daily opioid requirement for equivalent or better analgesia reduces the total morphine burden, potentially mitigating the risk of opioid tolerance, dose escalation, and adverse effects over long-term treatment [2]. This dose-sparing effect makes Avinza a strategically advantageous choice for procurement in pain management programs focused on opioid stewardship and minimizing cumulative opioid exposure [3].

Clinical Trials and Comparative Effectiveness Research

Avinza's unique pharmacokinetic profile and proprietary SODAS® technology make it a valuable reference compound for research studies investigating extended-release opioid formulations or novel analgesics [1]. Its well-characterized steady-state pharmacokinetic parameters (Cmax, Cmin, AUC, %FI) relative to MS Contin and OxyContin provide a robust benchmark for comparative analyses [2]. Additionally, the availability of peer-reviewed head-to-head trial data (ACTION study) demonstrating superior pain control and lower dose requirements facilitates evidence-based study design and power calculations [3]. For research procurement, Avinza represents a distinct, commercially available extended-release morphine product with documented differentiation from both generic and branded comparators, enabling more precise investigation of formulation-dependent clinical outcomes [4].

Application
Selection Property
Validation Focus
Sustained-release opioid delivery research
SODAS® dual-release beads with 24-hour PK profile
Consistent exposure in chronic pain models; formulation-release interpretation
Opioid dose-response relationship studies
Lower daily dose for comparable endpoint response vs OxyContin
Dose-sparing model in chronic pain research; opioid stewardship endpoints
Comparative formulation research
Well-characterized PK benchmark vs MS Contin and OxyContin
Head-to-head trial data for study design and power calculations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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